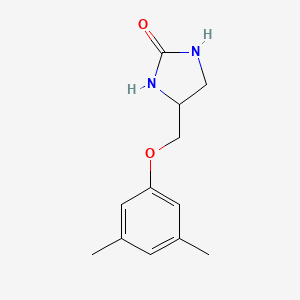
Waglerin-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Waglerin-1 (Wtx-1) is a peptide originally isolated from the venom of the Wagler’s pit viper (Trimeresurus wagleri). This 22 amino-acid peptide is a competitive antagonist of muscle nicotinic acetylcholine receptors. this compound competes with α-bungarotoxin.
Wissenschaftliche Forschungsanwendungen
Interaction with Nicotinic Acetylcholine Receptors
Waglerin-1 (Wtx-1), a 22-amino acid peptide, is known for its ability to interact with muscle nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated that Wtx-1 exhibits a higher binding affinity to mouse nAChRs compared to those from rats or humans, highlighting species-specific interactions. This selectivity is attributed to specific residues in the α and ε subunits of the receptors, which govern this species selectivity. Wtx-1 binds with a significantly higher affinity to the α−ε binding site over the α−δ binding site on the nAChR pentamer (Molles et al., 2002).
Modulation of Gamma-Aminobutyric Acid Activated Current
This compound has been shown to modulate the gamma-aminobutyric acid (GABA) activated current of murine hypothalamic neurons. It enhances the effect of GABA in some neurons while suppressing it in others. This modulation mimics the effects of diazepam and is thought to act on the benzodiazepine site of one type of GABA(A) receptor/channel complex, increasing its affinity for the agonist (Ye & McArdle, 1997).
Selective Blockage of Muscle Nicotinic Acetylcholine Receptor
Another interesting application of this compound is its ability to selectively block the epsilon form of the muscle nicotinic acetylcholine receptor. This selective blockage is attributed to the neonatal resistance to the lethal effect of this compound. Adult mice lacking the epsilon subunit gene showed resistance to this compound's lethal effect, indicating the peptide's selectivity for the receptor containing the epsilon subunit (McArdle et al., 1999).
Inhibition of GABAA Current in Neonatal Rats
This compound has also been shown to inhibit the GABA(A) current of neurons in the nucleus accumbens of neonatal rats. This inhibition suggests a potential role of this compound in influencing neurotransmitter systems during developmental stages (Ye, Ren, & McArdle, 1999).
Molecular Properties and Evolution
Waglerin peptides have been studied for their molecular properties and structure-function relationships. These studies provide insights into the molecular evolution of venom peptides and their role in the venom of Wagler's pit viper (Debono et al., 2016).
Eigenschaften
Molekularformel |
C112H175N37O26S2 |
|---|---|
Molekulargewicht |
2520 Da |
Aussehen |
White lyophilized solidAA sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys9-His-Pro-Pro-Cys13-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OHDisulfide bonds: Cys9-Cys13Length (aa): 22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



